5-HT3 Receptor Potency: (R)-Mianserin Is 32-Fold More Potent Than (S)-Mianserin — Reversed Enantioselectivity vs. 5-HT1C/5-HT2
At the 5-HT3 receptor, the (R)-enantiomer of mianserin displays markedly higher affinity than its (S)-antipode, a stereochemical preference opposite to that observed at 5-HT1C and 5-HT2 sites . In [3H]granisetron competition binding assays using rat brain cortical membranes, (−)-mianserin (i.e., (R)-mianserin) produced a pKi of 8.46 (Ki ≈ 3.5 nM), whereas (+)-mianserin (i.e., (S)-mianserin) yielded a pKi of 6.95 (Ki ≈ 112 nM), representing a 32-fold potency difference . In a functional assay measuring antagonism of 5-HT-induced depolarization in the rat isolated vagus nerve, the pKapp values were 8.13 for (−)-mianserin and 6.58 for (+)-mianserin, a ~35-fold difference . Consistent findings were reported in whole-cell voltage-clamp experiments on mouse N1E-115 neuroblastoma cells, where (R)-mianserin blocked 5-HT-induced ion current with a pIC50 of 8.52 (IC50 ≈ 3.0 nM) and was 24-fold more potent than the (S)-enantiomer .
| Evidence Dimension | 5-HT3 receptor affinity (pKi) and functional antagonism (pKapp / pIC50) |
|---|---|
| Target Compound Data | (R)-Mianserin: pKi = 8.46 (Ki ≈ 3.5 nM); pKapp = 8.13; pIC50 = 8.52 (IC50 ≈ 3.0 nM) |
| Comparator Or Baseline | (S)-Mianserin: pKi = 6.95 (Ki ≈ 112 nM); pKapp = 6.58; 24-fold less potent in voltage clamp |
| Quantified Difference | 32-fold (binding); ~35-fold (functional vagus nerve); 24-fold (voltage clamp) |
| Conditions | [3H]granisetron binding in rat cortical membranes; rat vagus nerve depolarization; whole-cell voltage clamp in mouse N1E-115 neuroblastoma cells |
Why This Matters
This reversed stereoselectivity makes (R)-mianserin the preferred enantiomer for studies isolating 5-HT3-mediated effects, and for laboratories developing enantioselective analytical methods that require a certified reference standard with known, distinct 5-HT3 potency.
- [1] Wood MD, Thomas DR, Watkins CJ, Newberry NR. Stereoselective interaction of mianserin with 5-HT3 receptors. J Pharm Pharmacol. 1993 Aug;45(8):711-4. PMID: 7901368. View Source
- [2] Kooyman AR, Zwart R, Vanderheijden PM, Van Hooft JA, Vijverberg HP. Interaction between enantiomers of mianserin and ORG3770 at 5-HT3 receptors in cultured mouse neuroblastoma cells. Neuropharmacology. 1994 Mar-Apr;33(3-4):501-7. PMID: 7984289. View Source
